TDP1 Inhibitor-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

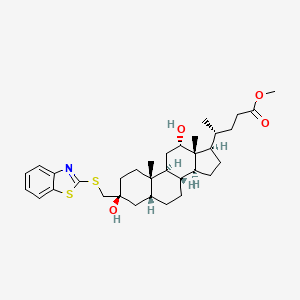

TDP1 Inhibitor-3 is a compound designed to inhibit the activity of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in the repair of DNA damage. TDP1 plays a crucial role in the repair of topoisomerase I-mediated DNA damage by hydrolyzing the phosphodiester bond between the tyrosine residue of topoisomerase I and the 3’-phosphate of DNA. Inhibiting TDP1 can enhance the efficacy of topoisomerase I inhibitors, making this compound a promising candidate for cancer chemotherapy .

Preparation Methods

The synthesis of TDP1 Inhibitor-3 involves several steps, including the use of heteroaromatic aldehydes and monoterpenoid bromides. The synthetic route typically starts with the isomerization of (+)-3-carene to (+)-2-carene, followed by reaction with heteroaromatic aldehydes to form the desired product . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production .

Chemical Reactions Analysis

TDP1 Inhibitor-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of this compound with aldehydes can lead to the formation of hexahydroisobenzofuran and 3-oxabicyclo[3.3.1]nonane derivatives .

Scientific Research Applications

TDP1 Inhibitor-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of DNA repair and the role of TDP1 in this process . In biology, it is used to investigate the cellular response to DNA damage and the potential for enhancing the efficacy of topoisomerase I inhibitors . In medicine, this compound is being explored as a potential chemosensitizer for cancer therapy, helping to overcome drug resistance and improve the effectiveness of existing treatments . In industry, it may be used in the development of new therapeutic agents and drug discovery efforts .

Mechanism of Action

The mechanism of action of TDP1 Inhibitor-3 involves the inhibition of TDP1 activity by binding to the enzyme’s catalytic site. This prevents TDP1 from hydrolyzing the phosphodiester bond between the tyrosine residue of topoisomerase I and the 3’-phosphate of DNA, thereby enhancing the efficacy of topoisomerase I inhibitors . The molecular targets and pathways involved include the DNA repair pathways regulated by TDP1 and other complementary DNA repair enzymes such as PARP1 .

Comparison with Similar Compounds

TDP1 Inhibitor-3 can be compared with other similar compounds, such as N,2-diphenylimidazo[1,2-a]pyrazin-3-amines and octahydro-2H-chromen-4-ol derivatives . These compounds also inhibit TDP1 activity but may differ in their binding affinities, inhibitory potencies, and specific interactions with the enzyme. The uniqueness of this compound lies in its specific structural features and its ability to access multiple binding sites within the TDP1 catalytic pocket .

Similar compounds include:

- N,2-diphenylimidazo[1,2-a]pyrazin-3-amines

- Octahydro-2H-chromen-4-ol derivatives

- Thiazolidine-2,4-dione derivatives

- Usnic acid derivatives

- Deoxycholic acid derivatives

- Isoquinolines

- Benzophenanthridinones

These compounds share some structural similarities with this compound but may have different pharmacological properties and applications.

Properties

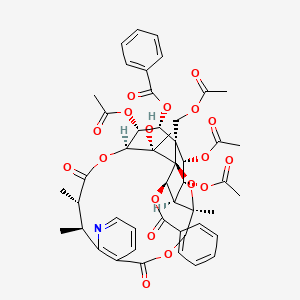

Molecular Formula |

C33H47NO4S2 |

|---|---|

Molecular Weight |

585.9 g/mol |

IUPAC Name |

methyl (4R)-4-[(3S,5R,8R,9S,10S,12S,13R,14S,17R)-3-(1,3-benzothiazol-2-ylsulfanylmethyl)-3,12-dihydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C33H47NO4S2/c1-20(9-14-29(36)38-4)23-12-13-24-22-11-10-21-18-33(37,19-39-30-34-26-7-5-6-8-27(26)40-30)16-15-31(21,2)25(22)17-28(35)32(23,24)3/h5-8,20-25,28,35,37H,9-19H2,1-4H3/t20-,21-,22+,23-,24+,25+,28+,31+,32-,33+/m1/s1 |

InChI Key |

OWUNKVKTBJZCJX-NQWQHZCESA-N |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@](C4)(CSC5=NC6=CC=CC=C6S5)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)(CSC5=NC6=CC=CC=C6S5)O)C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]](/img/structure/B12381827.png)

![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)

![3-[2-[(1-Benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol](/img/structure/B12381840.png)

![5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one](/img/structure/B12381862.png)

![8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile](/img/structure/B12381880.png)

![methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)